I472 inhibitor

Catalog No.
S530268
CAS No.
M.F
C22H21ClN2O4
M. Wt
412.87
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
I472 inhibitor

Product Name

I472 inhibitor

IUPAC Name

Ethyl (E)-6-Chloro-3-(3-((2-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylate

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.87

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N

SMILES

O=C(C(N1)=C(/C=C/C(NCC2=CC=CC=C2OC)=O)C3=C1C=C(Cl)C=C3)OCC

Solubility

Soluble in DMSO

Synonyms

i472; i-472; i 472; i472 inhibitor

Description

The exact mass of the compound I472 inhibitor is 412.119 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

412.119

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity

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